molecular formula C7H6O5 B1674404 Gallic acid CAS No. 149-91-7

Gallic acid

Cat. No.: B1674404
CAS No.: 149-91-7
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gallic acid (GA) is a naturally occurring polyphenol compound found in various fruits, vegetables, and herbal medicines . It has been shown to interact with several targets, including various enzymes and proteins . For instance, GA has been found to enhance the anti-tumor effects of anti-CD19 CAR-T cells, potentially through the activation of the IL4/JAK3-STAT3 signaling pathway . It also has inhibitory effects on metabolic enzymes, including cytochrome P450 3A4 and 2D6, and transporters, including P-glycoprotein, breast cancer resistance protein, and organic anion-transporting polypeptide 1B3 .

Mode of Action

GA interacts with its targets in various ways, leading to different cellular changes. For instance, it has been shown to induce apoptosis in cancer cells through different mechanisms like generation of reactive oxygen species (ROS), regulation of apoptotic and anti-apoptotic proteins, suppression and promotion of oncogenes, inhibition of matrix metalloproteinases (MMPs), and cell cycle arrest . GA also has the ability to enhance the anti-tumor effects, cytokine production, and expansion of anti-CD19 CAR-T cells .

Biochemical Pathways

GA affects several biochemical pathways. For instance, it has been found to alter the gene expression profiles related to various types of cell death pathways, including the ferroptotic cell death pathway at the early stage, apoptotic pathway at the middle stage, and necroptotic pathway at the late stage . Metabolic pathways were identified at all the stages, indicating that this is an active cell death process . GA also influences the gut microbiome and modulates the immune response .

Pharmacokinetics

The pharmacokinetics of GA involve its absorption, distribution, metabolism, and excretion (ADME). GA is known to be well absorbed and quickly cleared from the body . The bioavailability of ga can be improved through structural optimization or formulation adjustment .

Result of Action

The molecular and cellular effects of GA’s action are diverse. It has been shown to have antioxidant, anticancer, anti-inflammatory, and antimicrobial properties . In cancer cells, GA can prevent progression, cell invasion, and metastasis . It also has the potential to facilitate natural defense against microbial infections and modulate the immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GA. For instance, diet appears to exert the greatest influence on the gut microbiome, which GA has been shown to enhance . Furthermore, GA’s action can be influenced by temperature, as high temperatures can promote its antioxidant activity .

Safety and Hazards

Inhalation of gallic acid may irritate the nose, throat and upper respiratory tract . Contact may cause skin irritation . Contact may be irritating to the eyes . It may be harmful if swallowed . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Gallic acid has shown promise in the prevention and treatment of diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and age-related diseases . Kao is planning to offer bio this compound in overseas markets, including those in Asia and Europe . In the future, Kao is also planning to engage in the fermentative production of aromatic compounds other than this compound .

Biochemical Analysis

Biochemical Properties

Gallic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a stress inhibition effect on Escherichia coli . The physiological mechanism of E. coli’s response to this compound involves changes in fermentation characteristics and transcriptional analyses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression profiles related to differentially regulated pathways . For example, in E. coli, this compound up-regulates the genes related to the two-component system, while down-regulating the genes associated with ABC-transporter, energy metabolism, carbon metabolism, and fatty acid biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The transcriptional analysis revealed that this compound altered the gene expression profiles related to five notable differentially regulated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, under high levels of this compound stress, the cell growth of E. coli was severely retarded, and irregular cell morphology appeared . The glucose consumption of E. coli was reduced successively with the increase of this compound content in the fermentation medium .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . After 20 hours of this compound stress, cofactor levels (ATP, NAD + and NADH) of E. coli were similarly decreased .

Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
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InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
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InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
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Molecular Formula

C7H6O5
Record name GALLIC ACID
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Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID0020650
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Molecular Weight

170.12 g/mol
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Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
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Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
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Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
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Vapor Pressure

0.00000012 [mmHg]
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Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS No.

149-91-7, 6274-40-4
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Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
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Synthesis routes and methods I

Procedure details

Alternatively, the 3-dehydroshikimic acid was added slowly with the glucose feed. The glucose feed solution was prepared by mixing 100 mL of a solution containing 18 g of 3-dehydroshikimic acid, with a 200 mL solution containing 120 g of glucose. An oxygen sensor controlled dissolved oxygen levels via addition of the solution containing glucose (0.4 g/mL) and 3-dehydroshikimic acid (0.06 g/mL, 0.35 mmol/mL). The rate of addition of the previous feed solution was about 8 mL/h and as a result approximately 0.5 g of 3-dehydroshikimic acid was added to the culture medium every hour. By the end of the fermentation run, the total amount of 3-dehydroshikimic acid added to the growing cells was 18 g, producing 6.3 g/L of gallic acid at 48 h in a 45% (mol/mol) yield based on added 3-dehydroshikimic acid. Significant amounts of protocatechuic acid (1.8 g/L) as well as unreacted 3-dehydroshikimic acid (4.2 g/L) were present at the end of the run (FIG. 5). A 20 mL aliquot of fermentation broth was taken at 24 h, 36 h, and 48 h for determination of PHB hydroxylase activity. Although pobA* activities were stable throughout the fermentation, the majority of gallic acid was produced in stationary phase (after 24 h). Interestingly, the concentration of protocatechuic acid showed an initial increase reaching a maximum value of 3.4 g/L at 36 h, after which the concentration of protocatechuic acid steadily decreased to 1.8 g/L at 48 h (FIG. 5).
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Synthesis routes and methods II

Procedure details

After 20 g of commercially available instant coffee (Nescafe Gold Blend with Red Label) was dissolved in 1400 mL of distilled water (the solution thus obtained will hereinafter be called “Coffee P”), 30 g of activated carbon “Shirasagi WH2c 28/42” (product of Japan EnviroChemicals, Ltd.) was added to the resulting solution. The resulting mixture was stirred for one hour and then, filtered through a membrane filter (0.45 μm) to yield a filtrate (which will hereinafter be called “Coffee Q”). The resulting filtrate was freeze dried, whereby 15.8 g of brown powder was obtained. The resulting brown powder was dissolved in distilled water and amounts of chlorogenic acids and HHQ were determined by HPLC analysis as in Example 1. As a result, the chlorogenic acid content was 4.12 wt. %, while the HHQ content was below the detection limit (in accordance with the analysis conditions B). In addition, the potassium content was measured by ICP emission spectrometry. The potassium content in each of the raw material instant coffee and coffee treated with activated carbon was about 4.2 wt. %. Analysis results of coffee P, coffee Q and gallic acid by HPLC are shown by the respective charts in FIGS. 5 and 6. In coffee Q, a peak in the vicinity of a retention time of 6.8 minutes disappears and there exists no peak substantially. In FIG. 5, a represents the chart of coffee P, b represents the chart of coffee Q and c represents a chart of gallic acid. In FIG. 6, b represents the chart of coffee P, c represents the chart of coffee Q and a represents the chart of gallic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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